4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid
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Overview
Description
4-(5-Nitro-1H-benzo[d]imidazol-2-yl)butanoic acid is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Nitro-1H-benzo[d]imidazol-2-yl)butanoic acid typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction is often catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of activated DMF-hydrosilicon mixtures and cyclization processes . These methods are designed to be efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(5-Nitro-1H-benzo[d]imidazol-2-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like iron powder and ammonium chloride.
Substitution: The imidazole ring allows for various substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts, iron powder, and ammonium chloride. The conditions often involve mild temperatures and the presence of solvents like DMF .
Major Products
The major products formed from these reactions include substituted imidazoles and their derivatives, which have significant biological and chemical properties .
Scientific Research Applications
4-(5-Nitro-1H-benzo[d]imidazol-2-yl)butanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-Nitro-1H-benzo[d]imidazol-2-yl)butanoic acid involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules. The imidazole ring allows for binding to specific enzymes and receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoic acid
- Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate
Uniqueness
4-(5-Nitro-1H-benzo[d]imidazol-2-yl)butanoic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research .
Biological Activity
4-(5-Nitro-1H-benzoimidazol-2-yl)-butyric acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The benzoimidazole moiety is known for its diverse biological effects, including antimicrobial, antitumor, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C12H12N2O3, with a molecular weight of 232.24 g/mol. The presence of the nitro group at the 5-position of the benzoimidazole ring significantly influences its biological activity.
Antimicrobial Properties
Research indicates that compounds containing the benzoimidazole structure exhibit notable antimicrobial activity. For instance, studies have shown that derivatives with nitro substituents can inhibit bacterial growth by interfering with cell wall biosynthesis. The mechanism often involves the reduction of the nitro group to form reactive intermediates that damage bacterial DNA .
Table 1: Antimicrobial Activity of this compound
Bacteria | Activity | Mechanism of Action |
---|---|---|
M. tuberculosis | In vitro | Inhibition of cell wall biosynthesis |
Uropathogenic E. coli | In vitro | Disruption of TonB system |
P. aeruginosa | In vitro | DNA damage via reduction of nitro group |
Antitumor Activity
The compound's structural similarity to known antitumor agents suggests potential efficacy in cancer treatment. Studies have explored its effects on various cancer cell lines, indicating that it may induce apoptosis and inhibit tumor growth through multiple pathways, including the modulation of signaling pathways involved in cell proliferation .
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may exhibit anti-inflammatory properties. This could be linked to its ability to inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for further exploration in inflammatory diseases .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several benzoimidazole derivatives, including this compound. The results demonstrated significant inhibition against M. tuberculosis and E. coli, suggesting its potential as a therapeutic agent against resistant strains.
Study 2: Antitumor Activity in Cell Lines
In vitro tests on various cancer cell lines revealed that the compound could reduce cell viability significantly compared to controls. The mechanism was attributed to apoptosis induction through caspase activation pathways.
Properties
IUPAC Name |
4-(6-nitro-1H-benzimidazol-2-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c15-11(16)3-1-2-10-12-8-5-4-7(14(17)18)6-9(8)13-10/h4-6H,1-3H2,(H,12,13)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEODTOLGLBSUCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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